1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-
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Overview
Description
1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-: is a complex organic compound with the molecular formula C16H14N4O . This compound is notable for its unique structure, which includes a benzimidazole core and an oxazole ring. It is used in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]- typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The oxazole ring is then introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives.
Scientific Research Applications
1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Oxazole derivatives: These compounds share the oxazole ring and may have similar chemical properties.
Uniqueness: 1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is unique due to its combined benzimidazole and oxazole structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
CAS No. |
824394-30-1 |
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Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C16H14N4O/c17-10-5-6-13-14(9-10)20-15(19-13)11-3-1-2-4-12(11)16-18-7-8-21-16/h1-6,9H,7-8,17H2,(H,19,20) |
InChI Key |
LZWGSNWGXYXRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)N |
Origin of Product |
United States |
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